

Theoretical molecular weight and spacer arm length of Biotin-PEG4-OH.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Biotin-PEG4-OH**

Cat. No.: **B7796612**

[Get Quote](#)

Biotin-PEG4-OH: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of **Biotin-PEG4-OH**, a key reagent in modern bioconjugation and targeted therapeutics. Designed for researchers, scientists, and professionals in drug development, this document details the molecule's fundamental properties, experimental applications, and relevant biological pathways.

Core Properties of Biotin-PEG4-OH

Biotin-PEG4-OH is a biotinylation reagent that contains a polyethylene glycol (PEG) spacer arm. This structure confers desirable properties for a range of applications, including increased water solubility and reduced steric hindrance, facilitating the interaction between the biotin moiety and its binding partners, such as avidin and streptavidin. The terminal hydroxyl group (-OH) allows for further chemical modification and conjugation to various molecules.

Property	Value	Citation(s)
Theoretical Molecular Weight	419.54 g/mol	
Spacer Arm Length (estimated)	~29 Å	[1]
Chemical Formula	<chem>C18H33N3O6S</chem>	

Applications in Research and Drug Development

The unique characteristics of **Biotin-PEG4-OH** and its derivatives make them valuable tools in various scientific disciplines:

- Bioconjugation: The primary application is the labeling of proteins, antibodies, and other biomolecules. The PEG spacer enhances the accessibility of the biotin group for detection and purification.
- Targeted Drug Delivery: Biotin can act as a targeting ligand for cells that overexpress biotin receptors, such as many cancer cells. Biotin-PEGylated drug conjugates can be designed for selective delivery of therapeutic agents.[\[2\]](#)[\[3\]](#)
- PROTACs: Biotin-PEG linkers are utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[\[4\]](#) PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[\[5\]](#)
- Immunoassays: Biotinylated molecules are central to various immunoassay formats, including ELISA, Western blotting, and immunohistochemistry, where the high affinity of the biotin-streptavidin interaction is leveraged for signal amplification.

Experimental Protocols

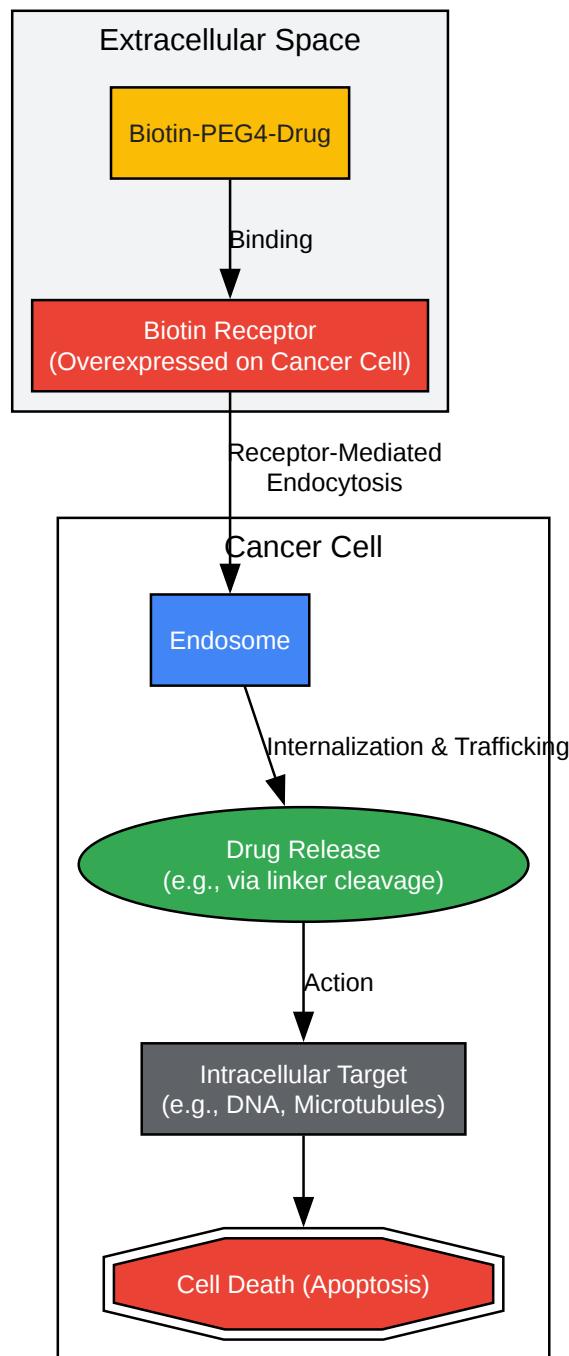
General Protocol for Protein Biotinylation using an Activated Biotin-PEG4 Reagent

This protocol is adapted from methods for NHS-ester activated Biotin-PEG4 and provides a general workflow for labeling primary amines on proteins.

Materials:

- Protein to be labeled (in an amine-free buffer like PBS, pH 7.2-8.0)
- Activated Biotin-PEG4 reagent (e.g., Biotin-PEG4-NHS ester)
- Anhydrous DMSO or DMF
- Desalting column or dialysis cassette for purification
- Reaction buffer (amine-free, e.g., PBS)

Procedure:

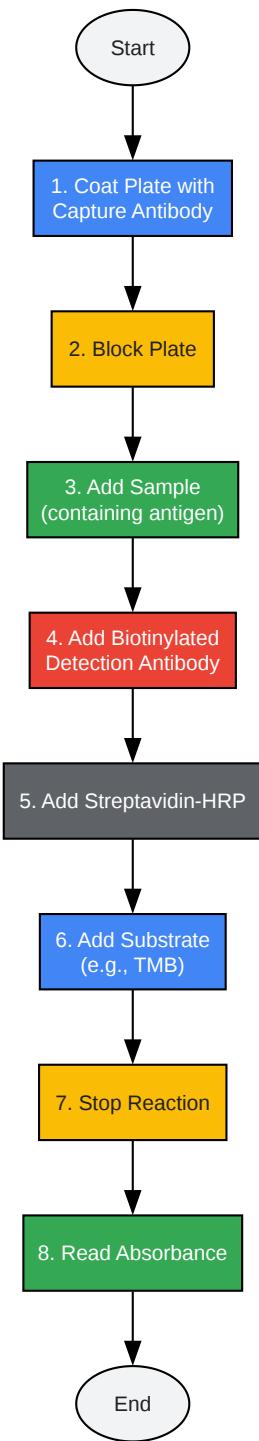

- Reagent Preparation: Immediately before use, dissolve the activated Biotin-PEG4 reagent in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 20 mM).
- Calculation of Reagent Amount: Determine the desired molar excess of the biotin reagent to the protein. This will depend on the protein concentration and the desired degree of labeling. A 20-fold molar excess is a common starting point for a 1-10 mg/mL protein solution.
- Biotinylation Reaction: Add the calculated volume of the Biotin-PEG4 stock solution to the protein solution. Ensure the final concentration of the organic solvent is low (typically <10%) to maintain protein stability.
- Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
- Purification: Remove the unreacted biotin reagent using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
- Quantification of Biotinylation (Optional): The degree of biotin incorporation can be determined using assays such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.
- Storage: Store the biotinylated protein under conditions that are optimal for the unlabeled protein.

Visualizing Workflows and Mechanisms

Targeted Drug Delivery Mechanism

The following diagram illustrates the proposed mechanism of action for a targeted anti-tumor agent utilizing a Biotin-PEG4 linker.

Mechanism of a Biotin-PEG4 Targeted Anti-Tumor Agent


[Click to download full resolution via product page](#)

Caption: Targeted drug delivery via a Biotin-PEG4 conjugate.

Experimental Workflow: Sandwich ELISA

This diagram outlines the key steps in a sandwich ELISA protocol that utilizes a biotinylated detection antibody for signal amplification.

Workflow for Sandwich ELISA with Biotin-Streptavidin Detection

[Click to download full resolution via product page](#)

Caption: Key steps in a sandwich ELISA workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Biotin conjugates in targeted drug delivery: is it mediated by a biotin transporter, a yet to be identified receptor, or (an)other unknown mechanism(s)? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism-Based Tumor-Targeting Drug Delivery System. Validation of Efficient Vitamin Receptor-Mediated Endocytosis and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. From PROTAC to TPD: Advances and Opportunities in Targeted Protein Degradation | MDPI [mdpi.com]
- To cite this document: BenchChem. [Theoretical molecular weight and spacer arm length of Biotin-PEG4-OH.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7796612#theoretical-molecular-weight-and-spacer-arm-length-of-biotin-peg4-oh]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com